molecular formula C7H10N8O B13358346 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide

4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B13358346
M. Wt: 222.21 g/mol
InChI Key: UINGGLNGTSZSKW-UHFFFAOYSA-N
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Description

4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is a nitrogen-rich compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions

Properties

Molecular Formula

C7H10N8O

Molecular Weight

222.21 g/mol

IUPAC Name

4-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C7H10N8O/c16-6(11-7-8-4-9-12-7)2-1-3-15-5-10-13-14-15/h4-5H,1-3H2,(H2,8,9,11,12,16)

InChI Key

UINGGLNGTSZSKW-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)NC(=O)CCCN2C=NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide typically involves the formation of the tetrazole and triazole rings followed by their coupling to a butanamide backbone. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrazole and triazole rings. These rings are then linked through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.

    Substitution: The hydrogen atoms on the tetrazole and triazole rings can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Its potential as a pharmacophore has been explored in the design of new drugs, particularly those targeting microbial infections and cancer.

    Industry: The compound is investigated for its use in the production of high-energy materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound may also act as a ligand, modulating the function of proteins and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole
  • 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine
  • 1-(3-azido-1H-1,2,4-triazol-5-yl)-1H-tetrazole
  • 3-azido-1H-1,2,4-triazol-5-amine

Uniqueness

4-(1H-tetraazol-1-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide is unique due to its specific combination of tetrazole and triazole rings linked to a butanamide backbone. This structure imparts distinct physicochemical properties, such as high thermal stability and reactivity, making it suitable for specialized applications in various fields.

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